molecular formula C8H12N2O2 B13594745 (2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol

(2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol

Cat. No.: B13594745
M. Wt: 168.19 g/mol
InChI Key: RDXAFALJNSJXFY-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol is a chiral amino alcohol with a pyridine ring substituted with a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methoxypyridine, which can be obtained through the methylation of pyridine-2-ol using methyl iodide in the presence of a base.

    Amino Alcohol Formation: The key step involves the addition of an amino group to the 2-position of the pyridine ring. This can be achieved through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-amino-2-(5-methoxypyridin-2-yl)ethanol: A racemic mixture of the compound.

    2-amino-2-(pyridin-2-yl)ethanol: A similar compound without the methoxy group.

Uniqueness

(2R)-2-amino-2-(5-methoxypyridin-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of the methoxy group, which can influence its biological activity and interactions with molecular targets. The specific stereochemistry and functional groups make it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2R)-2-amino-2-(5-methoxypyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1

InChI Key

RDXAFALJNSJXFY-ZETCQYMHSA-N

Isomeric SMILES

COC1=CN=C(C=C1)[C@H](CO)N

Canonical SMILES

COC1=CN=C(C=C1)C(CO)N

Origin of Product

United States

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